molecular formula C8H15F2NO B13157628 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol

3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol

Cat. No.: B13157628
M. Wt: 179.21 g/mol
InChI Key: OGSLZWGQFJFHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol is a chemical compound with the molecular formula C₈H₁₅F₂NO and a molecular weight of 179.21 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorocyclopentyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol typically involves the reaction of a difluorocyclopentyl derivative with an appropriate amino alcohol precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted difluorocyclopentyl derivatives .

Scientific Research Applications

3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluorocyclopentyl ring in 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C8H15F2NO

Molecular Weight

179.21 g/mol

IUPAC Name

3-amino-1-(3,3-difluorocyclopentyl)propan-1-ol

InChI

InChI=1S/C8H15F2NO/c9-8(10)3-1-6(5-8)7(12)2-4-11/h6-7,12H,1-5,11H2

InChI Key

OGSLZWGQFJFHRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(CCN)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.